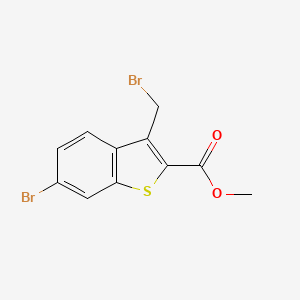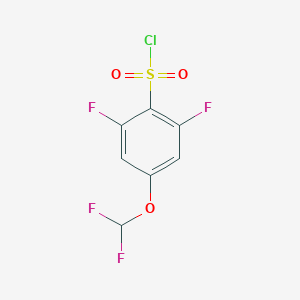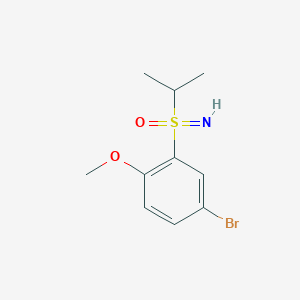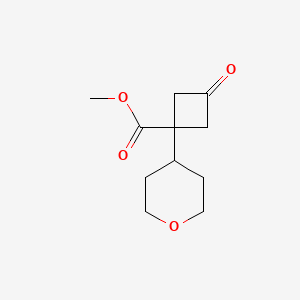
methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate (MDTC) is an organic compound belonging to the family of thiophene derivatives. It is a colorless, crystalline solid that is soluble in most organic solvents. MDTC is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, as a catalyst in polymer synthesis, and as a component of fuel and lubricant additives. In addition, MDTC has been studied for its potential as a therapeutic agent.
Applications De Recherche Scientifique
Methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in organic synthesis, as a catalyst in polymer synthesis, and as a component of fuel and lubricant additives. In addition, methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate has been studied for its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate is not fully understood. However, it is believed to act as an antioxidant, scavenging free radicals and reducing oxidative stress. It may also act as an anti-inflammatory agent, inhibiting the production of pro-inflammatory mediators. In addition, methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate has been shown to inhibit the growth of certain bacteria and fungi.
Biochemical and Physiological Effects
methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate has antioxidant and anti-inflammatory effects. In addition, methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate has been shown to inhibit the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate has a number of advantages and limitations as a reagent in laboratory experiments. One advantage is its low toxicity and low reactivity, which make it a safe and reliable reagent. Additionally, methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate is relatively inexpensive and easy to obtain. However, methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research into the properties and applications of methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate. These include further investigation into its potential as a therapeutic agent, its use as a fuel and lubricant additive, and its potential as a catalyst in polymer synthesis. Additionally, further research into the mechanism of action of methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate is needed to better understand its biochemical and physiological effects. Finally, further research into the synthesis of methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate is needed to optimize the process and reduce the amount of byproducts produced.
Méthodes De Synthèse
Methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate can be synthesized in a variety of ways. The most common method involves the reaction of 2-bromo-3-methylthiophene with an aqueous solution of sodium hydroxide. This reaction yields a mixture of the desired methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate and a byproduct, 2-methyl-3-bromothiophene-2-carboxylic acid. The two compounds can be separated by column chromatography.
Propriétés
IUPAC Name |
methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2S/c1-5-3-4-10-6(5)7(8)9-2/h3,6H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFHUYPRCNAUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCSC1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-2,5-dihydrothiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5-bromo-2-methoxyphenyl)(cyclopropyl)imino-lambda6-sulfanyl]one](/img/structure/B6601914.png)




![N-[3-(Propan-2-yl)phenyl]acetamide](/img/structure/B6601951.png)





![ethyl 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B6601979.png)

